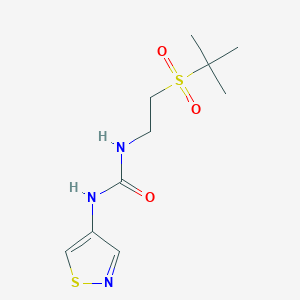![molecular formula C17H22N6O B7435640 2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)
2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide is a chemical compound with potential therapeutic applications. It is a member of the azetidine class of compounds and has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. It may also have direct effects on cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide vary depending on the specific application. In cancer, it has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In inflammation, it has been shown to reduce inflammation and oxidative stress. In neurological disorders, it has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide in lab experiments is its specificity. It can be designed to target specific enzymes or signaling pathways, which can help researchers better understand disease processes. One limitation is its potential toxicity. It may have side effects that could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide. One direction is to continue to study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a treatment for bacterial and viral infections. Additionally, researchers could investigate ways to improve its specificity and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide involves several steps. The starting material is cyclopentylamine, which is reacted with 3-bromo-6-(1-methylpyrazol-4-yl)pyridazine to form an intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide has potential therapeutic applications in several areas. It has been studied as a potential treatment for cancer, inflammation, and neurological disorders. It has also been studied as a potential treatment for bacterial and viral infections.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-22-11-13(10-18-22)14-6-7-16(21-20-14)19-17(24)23-9-8-15(23)12-4-2-3-5-12/h6-7,10-12,15H,2-5,8-9H2,1H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPFKXHCAIMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)NC(=O)N3CCC3C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)

![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)


![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)